4-Fluoro-4-piperidinecarboxamide
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Overview
Description
4-Fluoro-4-piperidinecarboxamide is a fluorinated derivative of piperidine, a six-membered nitrogen-containing heterocycle. The incorporation of fluorine into the piperidine ring enhances the compound’s pharmacokinetic and physicochemical properties, making it a valuable scaffold in drug discovery and development .
Preparation Methods
One common method is the dehydration of piperidine-4-carboxamide (isonipecotamide) to form 4-cyanopiperidine, followed by fluorination . Industrial production methods often utilize efficient catalytic processes to ensure high yields and purity.
Chemical Reactions Analysis
4-Fluoro-4-piperidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling and other transition metal catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Fluoro-4-piperidinecarboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological systems and interactions.
Industry: The compound is utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-Fluoro-4-piperidinecarboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit DNA gyrase in Mycobacterium abscessus, leading to DNA damage and bacterial cell death . The compound’s fluorine atom plays a crucial role in enhancing its binding affinity and specificity.
Comparison with Similar Compounds
4-Fluoro-4-piperidinecarboxamide can be compared with other fluorinated piperidine derivatives, such as:
Casopitant: A potent antagonist of the human neurokinin-1 receptor, used in the treatment of nausea and vomiting.
Fluorinated Pyridines: These compounds are used as imaging agents in biological applications. The unique properties of this compound, such as its high metabolic stability and specific molecular interactions, distinguish it from other similar compounds.
Properties
Molecular Formula |
C6H11FN2O |
---|---|
Molecular Weight |
146.16 g/mol |
IUPAC Name |
4-fluoropiperidine-4-carboxamide |
InChI |
InChI=1S/C6H11FN2O/c7-6(5(8)10)1-3-9-4-2-6/h9H,1-4H2,(H2,8,10) |
InChI Key |
CBLCXRJPMKXKEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(C(=O)N)F |
Origin of Product |
United States |
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